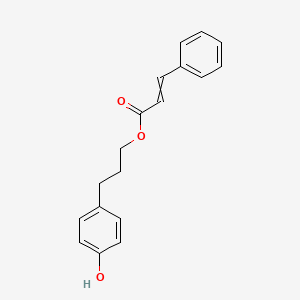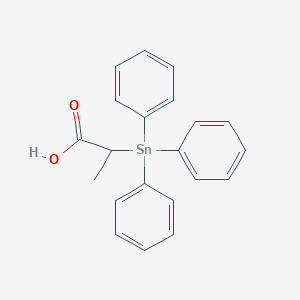![molecular formula C13H9F3N2O B14492292 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene CAS No. 64857-62-1](/img/structure/B14492292.png)
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenyl group, an azoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene typically involves the reaction of a phenylhydroxylamine derivative with a trifluoromethylbenzene derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the azoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form amine derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The phenyl group contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethyl)benzene: Lacks the azoxy group, resulting in different reactivity and applications.
1-[(Z)-Phenyl-ONN-azoxy]benzene: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
4-(Trifluoromethyl)aniline: Contains an amine group instead of the azoxy group, leading to different chemical behavior.
Uniqueness: 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene is unique due to the combination of the azoxy group, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64857-62-1 |
|---|---|
Molecular Formula |
C13H9F3N2O |
Molecular Weight |
266.22 g/mol |
IUPAC Name |
oxido-phenyl-[4-(trifluoromethyl)phenyl]iminoazanium |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-6-8-11(9-7-10)17-18(19)12-4-2-1-3-5-12/h1-9H |
InChI Key |
VVHURTGQDDLWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




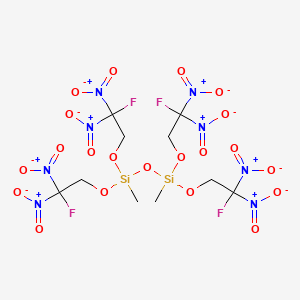
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)
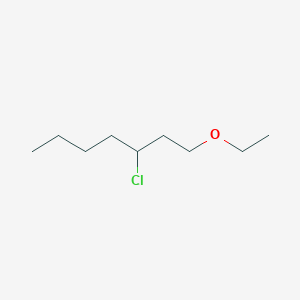
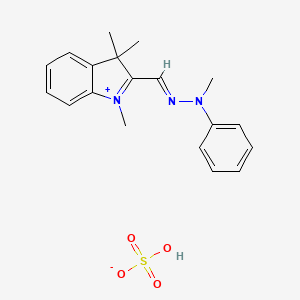
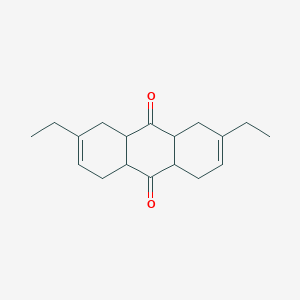
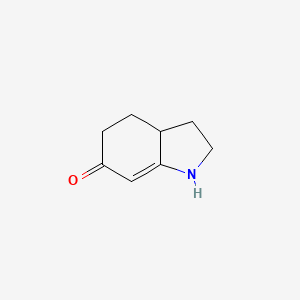

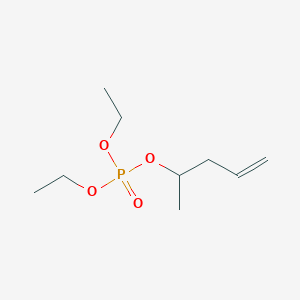
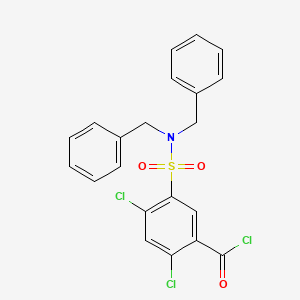
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
